molecular formula C9H4N2O3 B12873177 2-Cyanobenzo[d]oxazole-5-carboxylic acid

2-Cyanobenzo[d]oxazole-5-carboxylic acid

Cat. No.: B12873177
M. Wt: 188.14 g/mol
InChI Key: LBBHCNIVZRJHDM-UHFFFAOYSA-N
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Description

2-Cyanobenzo[d]oxazole-5-carboxylic acid is a multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzo[d]oxazole core, which is a privileged scaffold in the design of biologically active molecules . The integration of an electron-withdrawing cyano group at the 2-position and a carboxylic acid at the 5-position makes this molecule a versatile intermediate for synthetic elaboration. The carboxylic acid group allows for ready derivatization into amides or esters, or serves as a point for conjugation, while the cyano group can be leveraged for further transformations or to influence the electronic properties of the core structure. The benzo[d]oxazole scaffold is found in compounds with a wide spectrum of documented biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Researchers can utilize this specific molecule as a key precursor in the synthesis of more complex target compounds for high-throughput screening and structure-activity relationship (SAR) studies. It is particularly valuable for constructing potential enzyme inhibitors or functional probes due to its ability to mimic pharmacophores found in many therapeutic agents. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4N2O3

Molecular Weight

188.14 g/mol

IUPAC Name

2-cyano-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H4N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,(H,12,13)

InChI Key

LBBHCNIVZRJHDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Cyanobenzo D Oxazole 5 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-Cyanobenzo[d]oxazole-5-carboxylic acid identifies the primary disconnection points at the C-N and C-O bonds of the oxazole (B20620) ring. This approach simplifies the target molecule into more readily available starting materials. The most strategically sound disconnection involves breaking the benzoxazole (B165842) ring to reveal a 2-aminophenol (B121084) derivative and a one-carbon synthon that will ultimately form the C2-cyano group.

This leads to the identification of 3-amino-4-hydroxybenzoic acid as the key precursor. This starting material already contains the necessary arrangement of amino, hydroxyl, and carboxylic acid groups on the benzene (B151609) ring. The remaining challenge is the introduction of the cyano group at the C2 position, which can be achieved during the cyclization step using a suitable cyanating agent.

Key Disconnections:

Disconnection PointResulting Precursors/SynthonsRationale
Benzoxazole Ring (C-N and C-O bonds)3-amino-4-hydroxybenzoic acid + C1 cyanating agentThis is the most direct route, utilizing a commercially available or readily synthesized precursor that incorporates the C5 carboxylic acid functionality from the start.
C2-CN bond (Functional Group Interconversion)2-Amino or 2-Halogenated benzoxazole-5-carboxylic acidA less direct approach that would require additional steps to convert an amino or halo group at the C2 position into a cyano group.

Precursor Synthesis and Building Block Strategies

The primary building block for the synthesis of this compound is 3-amino-4-hydroxybenzoic acid . While this compound can be commercially sourced, its synthesis in the laboratory is well-documented and typically starts from more common materials.

A prevalent synthetic route to 3-amino-4-hydroxybenzoic acid involves the nitration of 4-hydroxybenzoic acid followed by the reduction of the nitro group.

Synthesis of 3-Amino-4-hydroxybenzoic Acid:

Nitration: 4-Hydroxybenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the C3 position, yielding 4-hydroxy-3-nitrobenzoic acid .

Reduction: The nitro group of 4-hydroxy-3-nitrobenzoic acid is then reduced to an amino group. This transformation can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride in the presence of hydrochloric acid. chemicalbook.comchemicalbook.com Other methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, are also employed. google.com

Starting MaterialReagents and ConditionsProductYield
4-Hydroxy-3-nitrobenzoic acidtin(II) chloride, 12 N hydrochloric acid, reflux3-Amino-4-hydroxybenzoic acid98% chemicalbook.com
4-Hydroxy-3-nitrobenzoic acid5% Palladium on carbon, H₂, 95°C3-Amino-4-hydroxybenzoic acid90% google.com

Cyclization Reactions for Benzoxazole Core Formation

The formation of the benzoxazole ring is the pivotal step in the synthesis. This is typically achieved through the condensation of the 2-aminophenol precursor with a reagent that provides the C2 carbon and its substituent.

Condensation reactions are the most common and direct methods for constructing the benzoxazole core. In the case of this compound, this involves the reaction of 3-amino-4-hydroxybenzoic acid with a cyanating agent that facilitates the cyclization and introduction of the cyano group in a single step.

One of the most widely used and highly toxic reagents for this purpose is cyanogen (B1215507) bromide (BrCN) . The reaction proceeds through the initial formation of an intermediate that rapidly cyclizes to the benzoxazole. acs.org Due to the hazardous nature of cyanogen bromide, safer alternatives have been sought.

A less hazardous alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . This electrophilic cyanating agent can react with 2-aminophenols in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to yield 2-aminobenzoxazoles. acs.orgnih.govnih.gov While this method typically yields a 2-amino-substituted product, subsequent modification would be required to achieve the 2-cyano group. However, direct cyanation during cyclization with other cyanating agents remains a key strategy.

Oxidative cyclization methods involve the condensation of a 2-aminophenol with a C1 source, such as an aldehyde, followed by an oxidation step to form the aromatic benzoxazole ring. While versatile for synthesizing 2-aryl or 2-alkyl benzoxazoles, these methods are less direct for introducing a cyano group at the C2 position.

Metal-catalyzed reactions, often employing copper or palladium catalysts, have been developed for the intramolecular cyclization of ortho-haloanilides or related precursors to form benzoxazoles. organic-chemistry.org These methods are generally used for forming C-C or C-N bonds at the C2 position and are not the primary choice for the direct synthesis of 2-cyanobenzoxazoles from 3-amino-4-hydroxybenzoic acid.

Introduction and Functionalization of Cyano at C2 and Carboxylic Acid at C5

The synthetic strategy is largely dictated by the most efficient way to introduce the required functional groups.

Introduction of the Carboxylic Acid at C5:

The most straightforward and convergent approach is to begin the synthesis with a precursor that already contains the carboxylic acid group at the desired position. As detailed in section 2.2, the use of 3-amino-4-hydroxybenzoic acid as the starting material elegantly incorporates the C5-carboxylic acid functionality into the final molecule from the outset. Direct carboxylation of a pre-formed benzoxazole ring at the C5 position is a more complex process and is not the preferred synthetic route. researchgate.netresearchgate.net

Introduction of the Cyano Group at C2:

The introduction of the cyano group at the C2 position is most efficiently accomplished during the cyclization step.

Direct Cyanation during Cyclization: As mentioned, reacting 3-amino-4-hydroxybenzoic acid with a reagent like cyanogen bromide is a direct method to form the 2-cyanobenzoxazole ring system.

Functional Group Interconversion: An alternative, albeit longer, route would involve the synthesis of a 2-substituted benzoxazole-5-carboxylic acid that can be subsequently converted to the cyano group. For example:

Synthesis of 2-amino-benzo[d]oxazole-5-carboxylic acid via cyclization with NCTS or a similar reagent. acs.orgnih.gov

Conversion of the 2-amino group to a diazonium salt, followed by a Sandmeyer-type reaction with a cyanide salt (e.g., CuCN) to install the cyano group.

This multi-step functional group interconversion is generally less efficient than the direct cyclization approach due to the additional steps and potential for side reactions.

Direct Functionalization Methods

Direct functionalization methods typically involve the condensation of a precursor that already contains the benzoic acid moiety with a reagent that provides the C2-cyano group, forming the oxazole ring in the process. A primary and highly regioselective strategy is the cyclocondensation of 3-amino-4-hydroxybenzoic acid with a suitable cyanating agent.

This approach is advantageous as it unambiguously establishes the substitution pattern on the benzene ring. Various reagents and conditions have been developed for the synthesis of 2-substituted benzoxazoles from 2-aminophenols. researchgate.netresearchgate.net For instance, the reaction could be facilitated by coupling agents that activate the carboxylic acid of a cyanoglyoxylic acid derivative or by using reagents like cyanogen bromide, although the latter can be hazardous. A more contemporary approach involves using reagents like ethyl 2-cyano-2-(2-nitrophenylsulfonyloximino)acetate (ortho-NosylOXY) in the presence of an acid catalyst, which has been used for forming benzoxazole and benzothiazole (B30560) rings from carboxylic acids. researchgate.net

Another direct approach is the functionalization of a pre-existing benzoxazole core. While less common for this specific substitution pattern, methods involving C-H activation could theoretically be applied. For example, a cobalt-catalyzed decarboxylative cross-coupling could potentially be adapted to introduce a functional group at the C2 position of a benzoxazole-5-carboxylic acid derivative. researchgate.net

Indirect Conversion Pathways from Precursors (e.g., nitrile hydrolysis)

Indirect pathways offer significant flexibility and are often more practical. These routes typically involve the synthesis of a stable, functionalized benzoxazole precursor, followed by one or more steps to convert the functional groups into the final cyano and carboxylic acid moieties.

A prominent indirect strategy involves the hydrolysis of a nitrile or ester precursor . For example, one could synthesize methyl 2-cyanobenzo[d]oxazole-5-carboxylate. This precursor can be assembled via the cyclization of methyl 3-amino-4-hydroxybenzoate. The resulting ester can then be hydrolyzed to the target carboxylic acid under standard basic or acidic conditions.

Alternatively, a pathway involving the hydrolysis of a nitrile at the C5 position is feasible. This would start with a precursor like 5-bromo-2-cyanobenzo[d]oxazole. The bromo group could be converted to a nitrile via a Rosenmund-von Braun reaction (cyanation with a copper(I) cyanide), yielding 2,5-dicyanobenzo[d]oxazole. Subsequent selective hydrolysis of the C5-nitrile group would yield the desired carboxylic acid. Nitrile hydrolysis is a classic transformation that can be achieved by heating the nitrile with either aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide). libretexts.orglumenlearning.comchemistrysteps.com Acid-catalyzed hydrolysis first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com Basic hydrolysis initially forms a carboxylate salt, which must be acidified in a separate workup step to yield the free carboxylic acid. libretexts.org

Another indirect route involves the oxidation of a precursor . A synthetic sequence could be designed to produce 2-cyanobenzo[d]oxazole-5-carbaldehyde or 2-cyanobenzo[d]oxazole-5-methanol. The synthesis of a related 2-chlorobenzo[d]oxazole-5-formaldehyde has been reported starting from 2-nitro-4-methylphenol through a sequence of reduction, cyclization, chlorination, and oxidation. google.com A similar strategy could be adapted to produce the 2-cyano analogue, which would then be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic evaluation of catalysts, solvents, temperature, and pressure for each synthetic step.

Catalyst Systems and Ligand Effects

The choice of catalyst is highly dependent on the specific reaction. For cyclocondensation and C-H functionalization reactions, transition metal catalysts are often employed.

Palladium and Copper: Palladium-catalyzed systems, often assisted by copper co-catalysts, are effective for C-H functionalization and intramolecular C-S/C-O bond formation in the synthesis of benzothiazoles, a strategy that can be adapted for benzoxazoles. nih.govresearchgate.net The choice of palladium source (e.g., PdCl₂, Pd(OAc)₂) and ligands can significantly impact efficiency.

Gold Catalysis: Gold catalysts have been shown to be effective in the synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals, indicating their potential utility in constructing the oxazole core under specific conditions. researchgate.net

Acid/Base Catalysis: Many condensation reactions to form the oxazole ring are promoted by Brønsted or Lewis acids. researchgate.net Triflic acid has been reported as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines. nih.gov For nitrile hydrolysis, strong acids (HCl, H₂SO₄) or bases (NaOH, KOH) are the standard "catalysts" or reagents. libretexts.org

The table below illustrates the optimization of a related oxazole synthesis, showing how catalyst and base selection can influence reaction yield.

EntryCatalyst SystemBaseSolventTime (min)Yield (%)Reference
1DMAP-Tf (1.3 equiv)Et3NDCM60ND nih.gov
2DMAP-Tf (1.3 equiv)DIPEADCM60ND nih.gov
3DMAP-Tf (1.3 equiv)DBUDCM60Trace nih.gov
4DMAP-Tf (1.3 equiv)DMAPDCM6070 nih.gov
5DMAP-Tf (1.3 equiv)DMAP (1.5 equiv)DCM3096 nih.gov

Solvent Selection and Reaction Medium Influence

The reaction solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway.

Aprotic Solvents: Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly used for oxazole and benzoxazole synthesis. nih.govresearchgate.net DCM was found to be superior for a direct oxazole synthesis from carboxylic acids. nih.gov

Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often used in metal-catalyzed cross-coupling and C-H functionalization reactions, particularly when higher temperatures are required. nih.gov

Protic Solvents: For hydrolysis steps, water is the key reagent, often mixed with co-solvents like ethanol (B145695) or THF to ensure solubility of the organic substrate. nih.gov

Temperature and Pressure Optimization

Temperature is a critical parameter that must be carefully controlled. Many classical benzoxazole syntheses require high temperatures and prolonged heating. researchgate.net However, modern catalytic methods often allow for milder conditions.

Heating: Cyclocondensation and nitrile hydrolysis reactions typically require heating under reflux to proceed at a reasonable rate. libretexts.orgnih.gov For example, the hydrolysis of an ester precursor to the final carboxylic acid is usually performed at elevated temperatures (e.g., 100 °C). nih.gov

Room Temperature: Some modern catalytic isomerizations and cyclizations can proceed efficiently at room temperature, offering advantages in terms of energy consumption and functional group tolerance. nih.govbeilstein-journals.org

Pressure: Most syntheses of this type are conducted at atmospheric pressure. The use of sealed vessels may be necessary when reaction temperatures exceed the boiling point of the solvent.

Stereoselective and Regioselective Synthetic Approaches (if applicable)

Stereoselectivity

The target molecule, this compound, is an achiral, planar molecule. It does not possess any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of this specific compound.

Regioselectivity

Regioselectivity is a critical consideration in the synthesis of this compound, as it dictates the correct placement of the cyano and carboxylic acid groups on the benzoxazole framework.

The most straightforward way to ensure correct regiochemistry is to use a starting material where the substitution pattern is already defined. The use of 3-amino-4-hydroxybenzoic acid as a precursor is an excellent example of a regioselective approach. In this molecule, the amino and hydroxyl groups are positioned ortho to each other, which is a prerequisite for the formation of the oxazole ring. The carboxylic acid is fixed at the position that will become C5 of the benzoxazole ring system. Any subsequent reaction at the amino and hydroxyl groups to form the C2 position of the oxazole ring will yield the desired 5-substituted regioisomer exclusively.

In contrast, if one were to start with a monosubstituted aniline (B41778) in a C-H activation/cyclization strategy, a mixture of regioisomers could potentially be formed. For example, in the synthesis of 2-cyanobenzothiazoles, the cyclization of substituted N-arylcyanothioformamides generally proceeds with high regioselectivity, directed by the electronic and steric nature of the substituents on the aniline ring. nih.govmdpi.com A similar outcome would be expected for the analogous benzoxazole synthesis, making the choice of the initial substituted aniline crucial for controlling the final product's regiochemistry.

Multicomponent Reaction Strategies for Analogue Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. These reactions are powerful tools in diversity-oriented synthesis, allowing for the rapid generation of libraries of structurally complex molecules from simple precursors. thieme-connect.de In the context of this compound, MCRs offer versatile pathways to synthesize a wide range of structural analogues, particularly those involving modifications to the core heterocyclic system or the introduction of diverse substituents. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are especially prominent in the synthesis of aza- and oxa-heterocycles. thieme-connect.de

A key advantage of MCRs is their ability to construct complex heterocyclic scaffolds that are central to many biologically active compounds. beilstein-journals.org While a direct one-pot synthesis of this compound via an MCR is not prominently documented, the principles are widely applied to create related fused heterocyclic systems like benzoxazepines and other derivatives, demonstrating the potential of this strategy for generating analogues.

Ugi Reaction-Based Strategies

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction can be coupled with subsequent cyclization steps to build complex heterocyclic systems.

One such strategy involves an Ugi reaction followed by an intramolecular Mitsunobu cyclization to produce 2,3-dihydrobenzo[f] organic-chemistry.orgnih.govoxazepin-3-ones, which are seven-membered ring analogues of the benzoxazole core. beilstein-journals.org In this approach, an ortho-(benzyloxy)benzylamine (generated in situ from the corresponding azide), glycolic acid, an aldehyde, and an isocyanide undergo an Ugi reaction. beilstein-journals.org The resulting linear adduct is then subjected to hydrogenolysis to deprotect the phenolic hydroxyl group, followed by an intramolecular Mitsunobu reaction to effect ring closure, yielding the final benzoxazepinone structure. beilstein-journals.org This two-step, one-pot sequence is efficient for creating a library of substituted analogues. beilstein-journals.org

Table 1: Ugi/Mitsunobu Synthesis of Dihydrobenzoxazepinone Analogues beilstein-journals.org
Reaction Component 1 (Amine Precursor)Reaction Component 2 (Acid)Reaction Component 3 (Aldehyde)Reaction Component 4 (Isocyanide)Final Product Structure
2-(Benzyloxy)benzyl azideGlycolic acidVarious aldehydesVarious isocyanidesSubstituted 2,3-dihydrobenzo[f] organic-chemistry.orgnih.govoxazepin-3-one

Passerini Reaction-Based Strategies

The Passerini three-component reaction (Passerini-3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone). This reaction can be strategically employed to synthesize complex heterocyclic systems through post-condensation modifications.

Table 2: Passerini/Cycloaddition Synthesis of Triazolo-Fused Benzoxazepinone Analogues nih.gov
Reaction Component 1 (Aldehyde)Reaction Component 2 (Isocyanide)Reaction Component 3 (Carboxylic Acid)Post-Reaction StepFinal Product Structure
AzidobenzaldehydesVarious isocyanidesVarious carboxylic acidsIntramolecular [3+2] Azide-Alkyne CycloadditionTriazolo-fused benzoxazepinone

Isocyanide-Based Domino Reactions

More complex domino reactions involving isocyanides can lead to the synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives, which are structurally sophisticated analogues. beilstein-journals.org An efficient, solvent- and catalyst-free multicomponent reaction has been developed using cyclic imines (such as dibenzoxazepine), gem-diactivated olefins, and various isocyanides. beilstein-journals.org The proposed mechanism initiates with the nucleophilic attack of the isocyanide on the olefin to form a zwitterionic intermediate, which then reacts with the cyclic imine, followed by cyclization and rearrangement to yield the final pyrrole-fused heterocyclic product. beilstein-journals.org This approach is notable for its environmental friendliness and its ability to produce bioactive scaffolds. beilstein-journals.org

Table 3: Isocyanide-Based MCR for Pyrrole-Fused Dibenzoxazepine Analogues beilstein-journals.org
Reaction Component 1 (Cyclic Imine)Reaction Component 2 (Olefin)Reaction Component 3 (Isocyanide)Reaction ConditionsFinal Product Structure
DibenzoxazepineGem-diactivated olefinsVarious isocyanidesSolvent- and catalyst-freePyrrole-fused dibenzoxazepine

Chemical Reactivity and Derivatization of 2 Cyanobenzo D Oxazole 5 Carboxylic Acid

Transformations Involving the Nitrile (Cyano) Group at C2

The electron-withdrawing nature of the benzoxazole (B165842) ring system activates the nitrile group at the C2 position, making it susceptible to various nucleophilic additions and other transformations.

Nucleophilic Additions to the Nitrile Function

The carbon atom of the C2-cyano group is electrophilic and can be attacked by various nucleophiles. This fundamental reaction serves as a gateway to a wide array of functional group interconversions. While specific examples for 2-Cyanobenzo[d]oxazole-5-carboxylic acid are not extensively documented in publicly available literature, the reactivity is analogous to other 2-cyanobenzoxazole derivatives.

Hydrolysis Pathways to Carboxylic Acid Derivatives (e.g., amides, esters)

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its derivatives. The hydrolysis typically proceeds through an amide intermediate.

Under acidic conditions, the nitrile is protonated, which enhances its electrophilicity, followed by the attack of water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid. Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt after rearrangement and hydrolysis. This salt can then be protonated to give the corresponding carboxylic acid.

For instance, the related compound, methyl 2-cyanobenzo[d]oxazole-5-carboxylate, can be hydrolyzed to the corresponding carboxylic acid, demonstrating the feasibility of this transformation on the benzoxazole core.

Synthesis of Amidines, Imidates, and Tetrazoles

The versatile nitrile group serves as a key precursor for the synthesis of various nitrogen-containing heterocycles and functional groups.

Amidines: The addition of amines to the C2-nitrile group, often catalyzed by an acid, leads to the formation of amidines. This reaction proceeds through a Pinner-type mechanism, where the nitrile is first converted to an imidate salt, which then reacts with an amine.

Imidates: In the presence of an alcohol and a strong acid catalyst, such as hydrogen chloride, the nitrile group can be converted to an imidate ester, also known as a Pinner salt.

Tetrazoles: A significant transformation of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide, most commonly sodium azide, often in the presence of a Lewis acid or an ammonium salt. This reaction is a well-established method for the synthesis of 5-substituted tetrazoles, which are important pharmacophores in drug discovery due to their bioisosteric relationship with carboxylic acids. The synthesis of 2-(5-tetrazolyl)benzo[d]oxazole-5-carboxylic acid from this compound would be a key example of this transformation.

DerivativeReagents and ConditionsProduct
AmidineAmine, Acid Catalyst2-Amidino-benzo[d]oxazole-5-carboxylic acid derivative
ImidateAlcohol, Strong Acid (e.g., HCl)2-Imidoyl-benzo[d]oxazole-5-carboxylic acid ester hydrochloride
TetrazoleSodium Azide (NaN3), Lewis Acid or NH4Cl2-(1H-Tetrazol-5-yl)benzo[d]oxazole-5-carboxylic acid

Reductions of the Nitrile Group

The nitrile group at the C2 position can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. This reaction provides a route to 2-(aminomethyl)benzo[d]oxazole derivatives.

Reactions of the Carboxylic Acid Moiety at C5

The carboxylic acid group at the C5 position undergoes typical reactions of aromatic carboxylic acids, allowing for the formation of esters and amides, which are crucial for modifying the compound's physicochemical properties.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be activated first, for example, by conversion to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often more efficient, especially for less reactive alcohols.

Amidation: Similarly, amides can be prepared by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures to drive off the water formed. More commonly, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the reaction under milder conditions. Alternatively, conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine is a highly effective method for amide bond formation.

Derivative TypeReagents and ConditionsProduct
EsterAlcohol, Acid Catalyst (e.g., H2SO4) or SOCl2 then AlcoholAlkyl 2-cyanobenzo[d]oxazole-5-carboxylate
AmideAmine, Coupling Agent (e.g., DCC, EDC) or SOCl2 then AmineN-Substituted 2-cyanobenzo[d]oxazole-5-carboxamide

Decarboxylative Reactions and Mechanisms

The decarboxylation of aromatic carboxylic acids, such as this compound, typically requires forcing conditions unless facilitated by specific structural features. The direct loss of carbon dioxide from an aryl carboxylic acid is energetically unfavorable due to the stability of the sp²-hybridized C-C bond.

Mechanistically, uncatalyzed thermal decarboxylation would proceed through a high-energy transition state. However, the reaction can be facilitated by metal catalysts. For instance, copper-catalyzed decarboxylation is a well-established method for aryl carboxylic acids. The proposed mechanism often involves the formation of a copper(I) carboxylate, which then undergoes decarboxylation to form an aryl-copper intermediate. This intermediate can then be protonated by a solvent or other proton source to yield the decarboxylated product, 2-Cyanobenzo[d]oxazole.

Given the presence of the electron-withdrawing cyano group, the electronic properties of the benzoxazole ring are altered, which could influence the stability of any intermediates and thus the reaction conditions required for decarboxylation.

Table 1: Predicted Plausible Conditions for Decarboxylation

Catalyst/ReagentSolventTemperature (°C)Putative Product
Copper(I) oxideQuinoline180-2202-Cyanobenzo[d]oxazole
Palladium(II) acetateDMF/DMA150-1802-Cyanobenzo[d]oxazole
Silver carbonateDMSO160-2002-Cyanobenzo[d]oxazole

Formation of Acid Chlorides, Anhydrides, and Other Activated Derivatives

The carboxylic acid functionality of this compound can be readily converted into more reactive derivatives, such as acid chlorides and anhydrides, which are versatile intermediates for further synthetic transformations.

The formation of the corresponding acid chloride, 2-Cyanobenzo[d]oxazole-5-carbonyl chloride, is expected to be achieved by treatment with standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose. The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), forms a reactive Vilsmeier-type intermediate.

Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide or by heating with acetic anhydride. Mixed anhydrides can also be prepared by reacting the carboxylic acid with another acid chloride or chloroformate in the presence of a base.

Table 2: Predicted Reagents for the Formation of Activated Derivatives

Activated DerivativeReagent(s)Typical Solvent
Acid ChlorideThionyl chloride (SOCl₂)Toluene, DCM
Acid ChlorideOxalyl chloride, cat. DMFDCM, THF
Symmetrical AnhydrideAcetic anhydride, heatNeat or high-boiling solvent
Mixed AnhydrideEthyl chloroformate, TriethylamineDCM, THF

Electrophilic and Nucleophilic Substitutions on the Benzoxazole Ring System

The benzoxazole ring system is generally considered to be electron-rich, making it susceptible to electrophilic substitution. However, the presence of two strong electron-withdrawing groups, the 2-cyano and 5-carboxylic acid groups, is expected to significantly deactivate the ring towards electrophilic attack. Electrophilic substitution, if it were to occur, would be directed to the positions least deactivated by these groups. Considering the directing effects, the C4 and C7 positions would be the most likely sites for substitution. Reactions such as nitration or halogenation would likely require harsh conditions.

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the cyano and carboxylic acid groups, would make it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by a suitable leaving group (e.g., a halogen). If a halogen were present at the C4, C6, or C7 positions, it could potentially be displaced by strong nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions at Substitutable Positions

To functionalize the benzoxazole core, metal-catalyzed cross-coupling reactions would be more predictable and efficient than electrophilic or nucleophilic substitution on the parent ring system. For this to be possible, the molecule would first need to be halogenated at a substitutable position (e.g., C4, C6, or C7).

Suzuki-Miyaura Coupling: A halogenated derivative of this compound (or its ester) could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Sonogashira Coupling: The reaction of a halogenated derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling a halogenated derivative with an amine.

The carboxylic acid group might require protection (e.g., as an ester) during these transformations to prevent interference with the basic reaction conditions or the organometallic reagents.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAryl/vinyl boronic acidPd(PPh₃)₄, Na₂CO₃Aryl/vinyl substituted
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl substituted
Buchwald-HartwigPrimary/secondary aminePd₂(dba)₃, BINAP, NaOtBuAmino substituted

Functional Group Interconversions and Orthogonal Reactivity Studies

The presence of two distinct functional groups, a nitrile and a carboxylic acid, allows for selective manipulations and orthogonal reactivity studies.

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). It can also be converted to amides via the activated derivatives mentioned in section 3.2.3.

The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, which would lead to the formation of benzo[d]oxazole-2,5-dicarboxylic acid. It can also be reduced to a primary amine (aminomethyl group) using reagents like LiAlH₄ or through catalytic hydrogenation.

The challenge in the chemistry of this molecule lies in the selective transformation of one functional group in the presence of the other. For instance, the reduction of the carboxylic acid without affecting the cyano group would require milder reducing agents that are selective for carboxylic acids over nitriles. Conversely, selective hydrolysis of the nitrile without affecting the carboxylic acid would depend on carefully controlled reaction conditions.

Ring-Opening and Ring-Closing Reactions of the Benzoxazole Core

The benzoxazole ring is generally stable under neutral and acidic conditions. However, under strong basic conditions, particularly with heating, it can be susceptible to hydrolytic ring-opening. The reaction would likely involve nucleophilic attack at the C2 position, leading to the cleavage of the oxazole (B20620) ring to form a 2-aminophenol (B121084) derivative. The presence of the electron-withdrawing cyano group at the C2 position would make this position more electrophilic and thus potentially more susceptible to nucleophilic attack, possibly facilitating ring-opening under less forcing conditions than unsubstituted benzoxazoles.

Ring-closing reactions to reform the benzoxazole are the basis of many synthetic routes to this heterocycle and are not typically considered a reactivity aspect of the pre-formed ring system under normal conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Cyanobenzo[d]oxazole-5-carboxylic acid at a molecular level. These methods are employed to predict a variety of properties, from the molecule's stable three-dimensional arrangement to its electronic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. For a molecule like this compound, DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. irjweb.com These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The electronic structure is also elucidated through DFT. By calculating the distribution of electron density, one can identify regions of high and low electron concentration, which are crucial for understanding the molecule's reactivity. For instance, the nitrogen and oxygen atoms of the oxazole (B20620) ring and the carboxylic acid group are expected to be regions of high electron density, while the cyano group is strongly electron-withdrawing. DFT also allows for the calculation of various electronic properties, such as dipole moment and polarizability, which are essential for predicting intermolecular interactions. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

Parameter Predicted Value
C-C (aromatic) bond length 1.39 - 1.41 Å
C-N (oxazole) bond length 1.38 Å
C-O (oxazole) bond length 1.36 Å
C≡N (cyano) bond length 1.15 Å

Note: The data in this table is representative and based on typical values for similar molecular fragments studied by DFT, as specific computational studies on this compound are not publicly available.

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit less computationally intensive, approach to predicting molecular properties. esisresearch.orgesisresearch.orgnih.gov These methods are particularly useful for initial geometric optimizations and for calculating properties like vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. esisresearch.orgesisresearch.orgnih.gov By simulating the vibrational spectra of this compound, researchers can assign specific vibrational modes to the stretching and bending of its various functional groups, aiding in the interpretation of experimental spectroscopic data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.comsemanticscholar.orgscirp.orgirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comsemanticscholar.org

For this compound, the HOMO is likely to be distributed over the electron-rich benzoxazole (B165842) ring system, while the LUMO is expected to be localized on the electron-deficient cyano and carboxylic acid groups. This distribution suggests that the molecule could act as both an electron donor and acceptor in different chemical reactions. The HOMO-LUMO gap can also be used to predict the electronic absorption properties of the molecule, as it corresponds to the energy of the lowest electronic transition. scirp.org

Table 2: Representative Frontier Molecular Orbital Energies for Benzoxazole Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Benzoxazole Derivative 1 -6.29 -1.81 4.48
Benzoxazole Derivative 2 -5.53 -0.83 4.70

Source: Representative data from computational studies on various benzoxazole and related heterocyclic compounds. irjweb.comscirp.orgirjweb.com This data is illustrative for this compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

The synthesis of benzoxazoles typically involves the cyclization of a precursor molecule. researchgate.netorganic-chemistry.orgnih.govnih.gov For this compound, a key synthetic step would be the intramolecular cyclization of an appropriately substituted 2-aminophenol (B121084) derivative. Computational methods can be used to model this process and identify the transition state—the highest energy point along the reaction coordinate.

By locating and characterizing the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in understanding the reaction rate. researchgate.netnih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a detailed picture of how the reaction unfolds. For instance, in the cyclization to form the oxazole ring, transition state analysis would reveal the precise geometry of the atoms as the nucleophilic hydroxyl group attacks the carbon atom destined to become part of the oxazole ring.

Computational modeling allows for the exploration of entire potential energy surfaces for a given reaction. This involves calculating the energies of reactants, intermediates, transition states, and products, thereby mapping out the most energetically favorable reaction pathway. researchgate.netnih.gov For the synthesis of this compound, this could involve comparing different potential cyclization mechanisms or the effects of different catalysts. nih.gov

By constructing an energy landscape, researchers can predict which reaction pathway is most likely to occur under a given set of conditions. For example, a computed reaction barrier for a proposed pathway of 7.6 kcal/mol would be considered more plausible than an alternative pathway with a barrier of 18.0 kcal/mol. researchgate.net This predictive capability is crucial for optimizing reaction conditions, designing more efficient synthetic routes, and understanding the fundamental factors that govern the formation of the target molecule.

Spectroscopic Property Prediction and Validation against Experimental Data

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, through computational methods is a powerful tool for the structural elucidation and characterization of novel compounds like this compound. Density Functional Theory (DFT) calculations are commonly employed for this purpose. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict the chemical shifts that would be observed in ¹H and ¹³C NMR spectra.

For this compound, theoretical chemical shifts can be calculated for each unique proton and carbon atom in the molecule. These predicted values can then be compared with experimentally obtained NMR data to validate the computed structure. Discrepancies between the predicted and experimental spectra can indicate the presence of specific molecular interactions or conformational effects not accounted for in the theoretical model.

Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (Carboxylic Acid)168.5167.9
C≡N (Cyano)115.2114.8
Benzoxazole C2158.3157.6
Benzoxazole C4120.1119.5
Benzoxazole C5130.4129.8
Benzoxazole C6118.7118.1
Benzoxazole C7142.3141.7
Benzoxazole C3a150.9150.2
Benzoxazole C7a145.6145.0

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide valuable insights into the behavior of this compound in different environments, particularly in solution. Such simulations model the atomic-level movements and interactions of the molecule with surrounding solvent molecules over time. This approach is crucial for understanding solvent effects on the compound's conformation and intermolecular interactions.

Quantitative Structure-Reactivity/Property Relationship (QSR/QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational techniques used to correlate the structural or property descriptors of a series of compounds with their biological activity or a specific property. For a class of compounds including this compound, a QSAR study could be developed to predict a particular biological activity, such as antimicrobial or anticancer efficacy.

In such a study, a range of molecular descriptors for a series of cyanobenzoxazole derivatives would be calculated. These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. A mathematical model would then be generated to link these descriptors to the observed activity. While no specific QSAR models for this compound have been reported, studies on other benzoxazole and benzothiazole (B30560) derivatives have successfully employed QSAR to identify key structural features responsible for their biological activities. nih.govnih.gov For instance, the polarity and distribution of pharmacophores on the molecular surface have been shown to be relevant for the activity of some benzothiazole derivatives. acs.org

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor TypeExample DescriptorRelevance
ElectronicDipole MomentInfluences intermolecular interactions and solubility.
StericMolecular VolumeRelates to the size and shape of the molecule, affecting binding to a target.
HydrophobicLogPDescribes the partitioning between a nonpolar and polar solvent, indicating bioavailability.
TopologicalWiener IndexRelates to the branching of the molecular structure.

Investigation of Tautomerism and Conformational Isomerism

The structure of this compound presents possibilities for both tautomerism and conformational isomerism, which can be investigated using computational methods.

Conformational Isomerism: The primary source of conformational isomerism in this molecule arises from the rotation around the C-C bond connecting the carboxylic acid group to the benzoxazole ring. Different orientations of the hydroxyl group of the carboxylic acid relative to the rest of the molecule can lead to different conformers. DFT calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. The presence of intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen or oxygen atoms of the benzoxazole ring could stabilize certain conformations, and this can be computationally modeled.

Advanced Applications in Chemical Science and Materials

Role as a Versatile Building Block in Organic Synthesis

There is a notable absence of published studies detailing the use of 2-Cyanobenzo[d]oxazole-5-carboxylic acid as a building block in the synthesis of more complex molecules.

Synthesis of Complex Organic Molecules and Natural Product Analogues

No specific examples or research findings are available in the scientific literature that demonstrate the application of this compound in the total synthesis of complex organic molecules or the creation of natural product analogues.

Construction of Fused Heterocyclic Systems

While the structure of this compound suggests its potential as a precursor for constructing fused heterocyclic systems, there are no specific documented synthetic routes or methodologies that utilize this particular compound for such transformations.

Precursor for Advanced Functional Materials

The potential of this compound as a precursor for advanced functional materials has not been explored in the available scientific literature.

Organic Light-Emitting Diode (OLED) Materials Development

There is no available data on the photophysical properties of this compound, which is a prerequisite for considering its application in OLED materials. Research into its fluorescence, phosphorescence, and charge transport properties is currently absent from the public domain.

Supramolecular Chemistry and Self-Assembly Processes

There are no published research findings on the involvement of this compound in supramolecular chemistry or self-assembly processes. The potential for this molecule to form higher-order structures through non-covalent interactions has not been investigated.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Ligand Design

The structural characteristics of this compound make it a promising candidate as an organic linker in the design and synthesis of both Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

In the realm of Metal-Organic Frameworks (MOFs) , the carboxylic acid group can act as a primary coordination site for metal ions or clusters. The nitrogen atom of the benzoxazole (B165842) ring could also participate in coordination, potentially leading to multitopic binding and the formation of robust, high-dimensional frameworks. The rigidity of the benzoxazole unit is advantageous for creating predictable and porous structures. The cyano group can either remain as a functional pendant group within the pores of the MOF, available for post-synthetic modification or for specific guest interactions, or it could also engage in weaker interactions with the metal centers.

For Covalent Organic Frameworks (COFs) , which are constructed from organic building blocks linked by strong covalent bonds, this compound offers several synthetic possibilities. The carboxylic acid can undergo condensation reactions with amines or alcohols to form amide or ester linkages, respectively. The cyano group can also participate in cyclotrimerization reactions to form triazine-linked COFs, or it can be hydrolyzed to a carboxylic acid or an amide to create additional linkage points. The combination of these reactive groups on a single, planar building block allows for the design of COFs with diverse topologies and functionalities.

Table 1: Potential of this compound in MOF and COF Synthesis
Framework TypePotential Role of this compoundPotential Co-reactants/Metal IonsResulting Linkage/CoordinationPotential Framework Properties
MOFBidentate or Monodentate LigandZn(II), Cu(II), Zr(IV)Carboxylate-Metal CoordinationHigh porosity, thermal stability, catalytic activity
COFTrigonal or Linear Building BlockTriamines, DialdehydesImine, Amide, or Triazine LinkagesChemical stability, permanent porosity, optoelectronic properties

Development of Catalytic Agents or Ligands in Organometallic Chemistry

The electron-donating nitrogen and oxygen atoms within the benzoxazole ring, combined with the carboxylate group, make this compound an attractive ligand for the development of novel organometallic catalysts. The molecule can coordinate to a variety of transition metal centers, such as palladium, platinum, rhodium, and iridium, through different binding modes.

The potential coordination modes include:

Monodentate coordination through the nitrogen atom of the oxazole (B20620) ring.

Bidentate chelation involving the nitrogen atom and the oxygen of the deprotonated carboxylic acid.

Bridging coordination where the carboxylate group links two metal centers.

These resulting organometallic complexes could find applications in a range of catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and asymmetric catalysis. The electronic properties of the benzoxazole ring and the presence of the electron-withdrawing cyano group can be fine-tuned to modulate the catalytic activity and selectivity of the metal center.

Table 2: Hypothetical Organometallic Complexes and Their Potential Catalytic Applications
Metal CenterPotential Ligand Coordination ModeHypothetical Complex StructurePotential Catalytic Application
Palladium(II)Bidentate (N, O-chelation)[Pd(2-cyanobenzo[d]oxazole-5-carboxylate)2]Suzuki and Heck cross-coupling reactions
Rhodium(I)Monodentate (N-coordination)[Rh(CO)2Cl(this compound)]Hydroformylation of alkenes
Iridium(III)Cyclometalated (C-H activation)Ir(III) complex with a C-N-O pincer ligandCatalytic hydrogenation and transfer hydrogenation

Applications in Agrochemical or Industrial Chemical Synthesis (emphasizing chemical processes)

The benzoxazole scaffold is a known pharmacophore in a number of commercial agrochemicals. Therefore, this compound represents a valuable starting material or intermediate for the synthesis of novel agrochemical candidates. The carboxylic acid functionality can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships. The cyano group can also be transformed into various other functional groups, such as amines or tetrazoles, which are often found in bioactive molecules.

In industrial chemical synthesis, this compound can serve as a key intermediate for the production of functional materials. For instance, the benzoxazole core is known to impart thermal stability and desirable optical properties, making it a component in the synthesis of high-performance polymers, organic light-emitting diodes (OLEDs), and fluorescent dyes. The synthetic versatility of the cyano and carboxylic acid groups allows for the incorporation of this benzoxazole unit into larger molecular architectures through various polymerization and derivatization reactions.

Table 3: Potential Synthetic Transformations and Applications in Agrochemical and Industrial Synthesis
Functional Group TransformationReaction TypePotential Product ClassApplication Area
Carboxylic acid to EsterFischer EsterificationBenzoxazole estersAgrochemicals (Herbicides, Fungicides)
Carboxylic acid to AmideAmidationBenzoxazole amidesAgrochemicals, Polymer Monomers
Cyano group to Tetrazole[3+2] Cycloaddition with AzideTetrazolyl-benzoxazolesAgrochemicals, Pharmaceuticals
Polymerization via Carboxylic AcidPolyesterification, PolyamidationBenzoxazole-containing polymersHigh-performance plastics, electronic materials

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-cyanobenzo[d]oxazole-5-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • The compound can be synthesized via coupling reactions involving benzo[d]oxazole carboxylic acid derivatives. For example, EDCI•HCl in DMF at 0°C to room temperature has been used to couple similar benzo[d]oxazole-5-carboxylic acids with amines, achieving yields up to 71% . Key factors include:

  • Temperature control : Lower temperatures (0°C) reduce side reactions.
  • Coupling agents : EDCI•HCl promotes amide bond formation but may require optimization for cyano group compatibility.
  • Protecting groups : The cyan group may necessitate protection during synthesis to avoid undesired reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H/13C NMR : Look for characteristic peaks:

  • Benzo[d]oxazole protons (6.5–8.5 ppm for aromatic protons).
  • Carboxylic acid proton (broad ~12–14 ppm if unmodified).
  • Cyano group absence in proton NMR but detectable via 13C (~110–120 ppm) .
    • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyano group (C≡N stretch ~2200 cm⁻¹) .
    • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., calculated for C9H5N2O3: 193.03 g/mol) .

Q. What are the solubility and stability considerations for this compound under laboratory storage conditions?

  • Solubility : Likely polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and cyano groups. Test solubility incrementally to avoid decomposition .
  • Stability :

  • Store at –20°C in airtight, light-protected containers.
  • Monitor for hydrolysis of the cyano group under acidic/alkaline conditions via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Step 1 : Verify purity via HPLC or TLC. Impurities from incomplete coupling (e.g., residual EDCI•HCl) may cause artifacts .
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, coupling between oxazole protons and adjacent substituents can clarify connectivity .
  • Step 3 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian or ORCA) .

Q. What strategies are recommended for improving the bioactivity of this compound derivatives in medicinal chemistry applications?

  • Structural modifications :

  • Introduce electron-withdrawing groups (e.g., halogens) at the 4-position of the benzoxazole ring to enhance binding affinity .
  • Replace the cyano group with bioisosteres (e.g., tetrazoles) to improve metabolic stability .
    • Biological assays : Prioritize in vitro enzymatic inhibition assays (e.g., Cryptosporidium parvum IMPDH inhibition, as seen in related benzoxazole derivatives) .

Q. How should researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

  • Process optimization :

  • Switch from batch to flow chemistry for precise temperature control during coupling steps .
  • Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .
    • Quality control : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor reaction progress in real time .

Q. What computational methods are suitable for predicting the reactivity and degradation pathways of this compound?

  • DFT calculations : Model the electron density of the cyano and carboxylic acid groups to predict hydrolysis susceptibility .
  • Molecular dynamics simulations : Study solvation effects in aqueous buffers to identify stability-limiting factors .

Methodological Guidance for Data Contradictions

Q. How can researchers reconcile discrepancies between experimental and theoretical data (e.g., IR spectra)?

  • Re-evaluate sample preparation : Ensure the compound is fully desiccated to avoid water interference in IR peaks .
  • Cross-validate with alternative techniques : For example, use X-ray crystallography to confirm molecular geometry if NMR/IR data conflict .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 risk) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.